2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine
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Overview
Description
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine is a chemical compound with the molecular formula C8H17F2N3 and a molecular weight of 193.24 g/mol It is characterized by the presence of a piperazine ring substituted with a difluoroethyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine typically involves the reaction of piperazine with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified through techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar in structure but with a methyl group instead of a difluoroethyl group.
2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine: Contains a fluorophenyl group instead of a difluoroethyl group.
Uniqueness
The presence of the difluoroethyl group in 2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine imparts unique chemical properties, such as increased stability and potential for specific biological interactions, distinguishing it from other similar compounds .
Biological Activity
2-[4-(2,2-Difluoroethyl)piperazin-1-yl]ethanamine is a piperazine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacological properties and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H16F2N2
- Molecular Weight : 182.23 g/mol
The presence of fluorine atoms in the difluoroethyl group can enhance lipophilicity and alter binding affinities to various biological targets, potentially leading to improved efficacy in therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The difluoroethyl group may enhance the compound's binding affinity, which can modulate biochemical pathways involved in various physiological processes.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, leading to altered cellular responses.
Biological Activity and Therapeutic Potential
Research has indicated that piperazine derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections summarize relevant findings from various studies.
Anti-inflammatory Activity
A study evaluated a series of piperazine derivatives for their anti-inflammatory effects. Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:
- Compounds showed up to 65% inhibition of TNF-α at a concentration of 10 μM compared to standard dexamethasone (71% inhibition at 1 μM) .
Antimicrobial Activity
Piperazine derivatives have also been screened for antimicrobial properties. Some compounds exhibited potent activity against bacterial strains, outperforming standard antibiotics like ciprofloxacin:
- Certain derivatives showed 2 to 2.5-fold more potency than ciprofloxacin at the same MIC value (10 μg/mL) .
Anticancer Activity
The potential anticancer effects of piperazine derivatives are under investigation. In vitro studies have shown that these compounds can decrease the viability of cancer cell lines while maintaining lower toxicity towards healthy cells:
- For example, specific derivatives reduced MCF7 cell viability by 40% after treatment compared to doxorubicin .
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives closely related to this compound:
Properties
IUPAC Name |
2-[4-(2,2-difluoroethyl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F2N3/c9-8(10)7-13-5-3-12(2-1-11)4-6-13/h8H,1-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIQVJHOMJSMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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